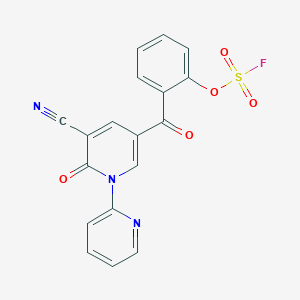
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine, also known as FSBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine involves its ability to bind to specific sites on proteins, thereby inhibiting their interactions with other proteins. This compound binds to a specific site on the p53 protein, preventing its interaction with MDM2. This results in the stabilization of p53 and the induction of apoptosis in cancer cells. Similarly, this compound binds to a specific site on the NF-κB protein, preventing its interaction with IκBα. This results in the activation of NF-κB and the induction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific protein-protein interactions that it inhibits. Inhibition of the p53-MDM2 interaction results in the stabilization of p53 and the induction of apoptosis in cancer cells. Inhibition of the NF-κB-IκBα interaction results in the activation of NF-κB and the induction of inflammation. This compound has also been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, resulting in the inhibition of angiogenesis and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine has several advantages as a tool for studying protein-protein interactions. It is a potent inhibitor of various interactions, making it a valuable tool for studying different biological processes. It is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound does have some limitations. It is a synthetic compound and may not accurately mimic the interactions of natural proteins. Additionally, its potency may make it difficult to study the effects of partial inhibition.
Zukünftige Richtungen
There are several future directions for the use of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine in scientific research. One potential direction is the development of more potent inhibitors of specific protein-protein interactions. Another potential direction is the use of this compound in combination with other compounds to target multiple pathways. Additionally, the development of more specific inhibitors of protein-protein interactions may lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-chloronicotinic acid with potassium carbonate to form 2-chloronicotinic acid potassium salt. This is followed by the reaction of the potassium salt with 2-fluorobenzenesulfonyl chloride to form 2-fluorobenzenesulfonyl-2-chloronicotinic acid. The next step involves the reaction of the 2-fluorobenzenesulfonyl-2-chloronicotinic acid with 3-amino-5-cyanopyridine to form this compound.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine has been widely used in scientific research as a tool for studying protein-protein interactions. This compound has been shown to be a potent inhibitor of various protein-protein interactions, including the interactions between the tumor suppressor protein p53 and its negative regulator MDM2. This compound has also been used to study the interactions between other proteins, such as the interactions between the transcription factor NF-κB and its inhibitor IκBα.
Eigenschaften
IUPAC Name |
3-cyano-5-(2-fluorosulfonyloxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN3O5S/c19-28(25,26)27-15-6-2-1-5-14(15)17(23)13-9-12(10-20)18(24)22(11-13)16-7-3-4-8-21-16/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUFOUUEYLWYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(C(=O)C(=C2)C#N)C3=CC=CC=N3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

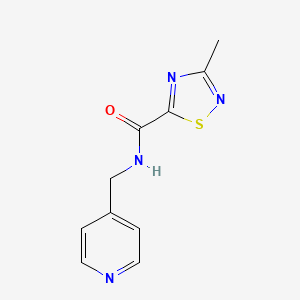
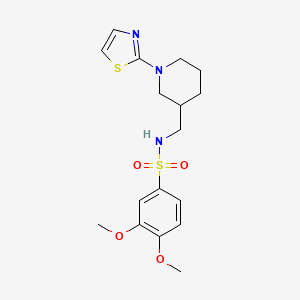
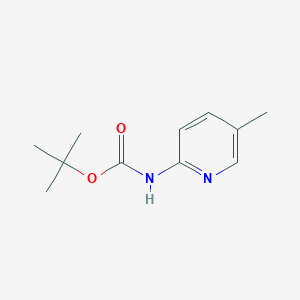


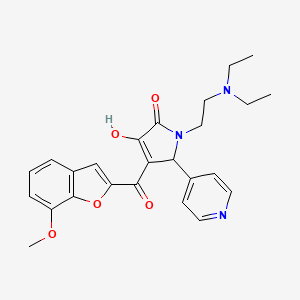
![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)
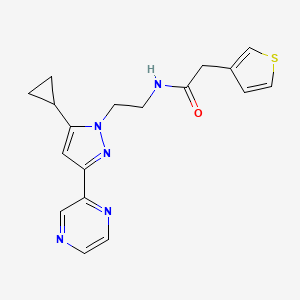

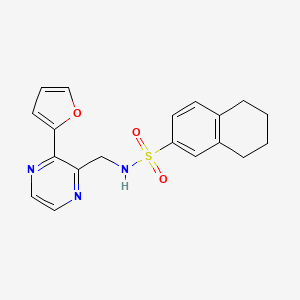



![3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)